6-chloro-N2-methyl-N2-propylpyridine-2,5-dicarboxamide
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Overview
Description
6-chloro-N2-methyl-N2-propylpyridine-2,5-dicarboxamide is a chemical compound with the molecular formula C12H15ClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N2-methyl-N2-propylpyridine-2,5-dicarboxamide typically involves the reaction of 6-chloropyridine-2,5-dicarboxylic acid with N-methyl-N-propylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N2-methyl-N2-propylpyridine-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
6-chloro-N2-methyl-N2-propylpyridine-2,5-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-N2-methyl-N2-propylpyridine-2,5-dicarboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N2-methyl-N2-ethylpyridine-2,5-dicarboxamide
- 6-chloro-N2-methyl-N2-butylpyridine-2,5-dicarboxamide
- 6-chloro-N2-methyl-N2-isopropylpyridine-2,5-dicarboxamide
Uniqueness
6-chloro-N2-methyl-N2-propylpyridine-2,5-dicarboxamide is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-chloro-2-N-methyl-2-N-propylpyridine-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-3-6-15(2)11(17)8-5-4-7(10(13)16)9(12)14-8/h4-5H,3,6H2,1-2H3,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEKQUSYYOUKCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)C1=NC(=C(C=C1)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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